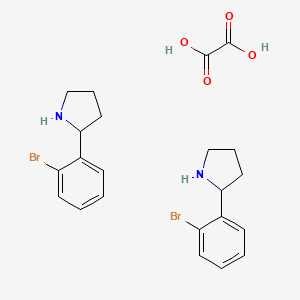
2-(2-Bromophenyl)pyrrolidine hemioxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromophenyl)pyrrolidine hemioxalate is a synthetic organic compound characterized by a brominated phenyl substituent and a stable pyrrolidine ring. This compound is notable for its unique chemical reactivity and stability, making it a valuable building block in organic chemistry and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)pyrrolidine typically involves organic reactions such as substitution and cyclization. One common method includes the reaction of 2-bromobenzaldehyde with pyrrolidine under specific conditions to form the desired product . The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of 2-(2-Bromophenyl)pyrrolidine hemioxalate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromophenyl)pyrrolidine hemioxalate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide in acetone.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield iodinated derivatives, while oxidation reactions can produce carboxylic acids or ketones .
Applications De Recherche Scientifique
2-(2-Bromophenyl)pyrrolidine hemioxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Bromophenyl)pyrrolidine hemioxalate involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of Amyloid Binding Alcohol Dehydrogenase (ABAD), modulating the enzyme’s activity non-competitively. This interaction is crucial in the treatment of diseases like Alzheimer’s and cancer .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Chlorophenyl)pyrrolidine
- 2-(2-Fluorophenyl)pyrrolidine
- 2-(2-Iodophenyl)pyrrolidine
Uniqueness
2-(2-Bromophenyl)pyrrolidine hemioxalate is unique due to its brominated phenyl substituent, which enhances its reactivity and stability compared to its chlorinated, fluorinated, and iodinated counterparts. This unique structure makes it particularly effective in specific biochemical applications .
Propriétés
Formule moléculaire |
C22H26Br2N2O4 |
|---|---|
Poids moléculaire |
542.3 g/mol |
Nom IUPAC |
2-(2-bromophenyl)pyrrolidine;oxalic acid |
InChI |
InChI=1S/2C10H12BrN.C2H2O4/c2*11-9-5-2-1-4-8(9)10-6-3-7-12-10;3-1(4)2(5)6/h2*1-2,4-5,10,12H,3,6-7H2;(H,3,4)(H,5,6) |
Clé InChI |
BLPDCKNKVGNJKW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)C2=CC=CC=C2Br.C1CC(NC1)C2=CC=CC=C2Br.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


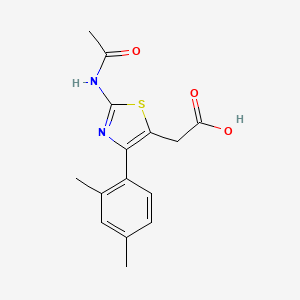


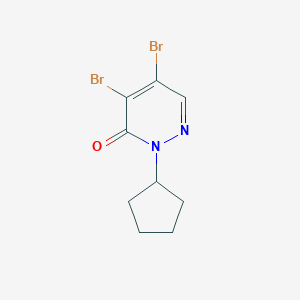


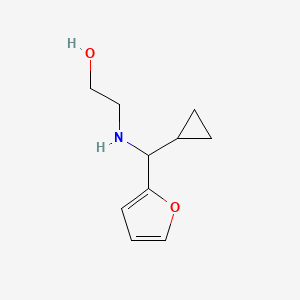
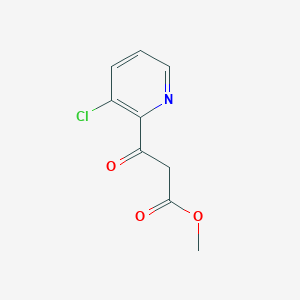
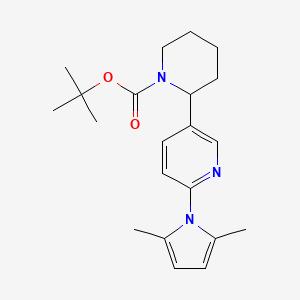
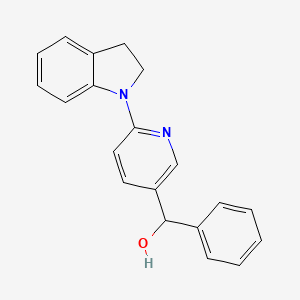

![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-ethyl-3-methylbutanamide](/img/structure/B11812020.png)
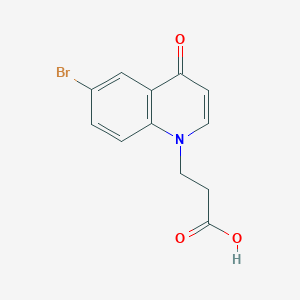
![1-Cyclopropyl-5-nitro-2-phenyl-1H-benzo[d]imidazole](/img/structure/B11812025.png)
